molecular formula C14H18O4 B028005 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid CAS No. 109025-26-5

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid

Cat. No. B028005
M. Wt: 250.29 g/mol
InChI Key: VHKVEZDZBABWCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds often involves the condensation of equimolar amounts of specific aldehydes with isonicotinic acid hydrazide, as seen in compounds synthesized by Yang (2007). These procedures might be relevant for synthesizing 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid by adjusting the starting materials and reaction conditions appropriately.

Molecular Structure Analysis

Molecular structures of compounds with similar functional groups have been reported, showing asymmetric units and stabilization by secondary intermolecular interactions (Ajibade & Andrew, 2021). Such detailed analysis is crucial for understanding the molecular structure of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid.

Chemical Reactions and Properties

Reactions involving compounds with methoxy and dimethyl groups, such as those studied by Nishihara, Nara, & Osakada (2002), provide insights into the reactivity of these groups in complex molecules. The formation of new bonds and functional groups can significantly affect the chemical properties and reactivity of the compound.

Physical Properties Analysis

The physical properties of a compound, including its crystalline structure and hydrogen bonding patterns, are essential for its characterization and application. Studies like those by Katrusiak (1996) offer a glimpse into how these properties are determined and their implications on the compound's stability and interactions.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of compounds containing methoxyphenyl and dimethyl groups, can be inferred from the synthesis and characterization studies of similar compounds (Gowda et al., 2009). These properties are influenced by the molecular structure, substituents, and functional groups present in the molecule.

For detailed and specific insights into the synthesis, structure, and properties of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid, one would need to conduct targeted synthetic and analytical studies, taking cues from existing research on similar compounds.

References (Sources)

Scientific Research Applications

  • Petasis Reaction : This is a multicomponent reaction that couples a carbonyl derivative, an amine, and boronic acids to yield substituted amines. While not directly related to your compound, the reaction involves similar structures and could potentially be relevant depending on the context of your research.

  • Tertiary Phosphines : These compounds, which contain only P–C bonds, are synthesized and studied in various scientific fields. Again, while not directly related to your compound, the methods and outcomes of these studies might provide some insight into potential applications of your compound.

  • Safety Data Sheet for 3,5-Dimethyl-4-methoxyphenylboronic acid : This document provides safety information for handling and using this compound in a laboratory setting. It includes information on potential hazards, first-aid measures, and disposal methods.

  • Safety Data Sheet for 3,5-Dimethyl-4-methoxyphenylboronic acid : This document provides safety information for handling and using this compound in a laboratory setting. It includes information on potential hazards, first-aid measures, and disposal methods.

Safety And Hazards

“3,5-Dimethyl-4-methoxyphenylboronic acid” is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9-7-11(8-10(2)14(9)18-3)12(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKVEZDZBABWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554725
Record name 5-(4-Methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid

CAS RN

109025-26-5
Record name 5-(4-Methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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